5-Amino-1-propyl-1H-pyrazole-4-carboxamide

Catalog No.
S3391911
CAS No.
145864-66-0
M.F
C7H12N4O
M. Wt
168.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-propyl-1H-pyrazole-4-carboxamide

CAS Number

145864-66-0

Product Name

5-Amino-1-propyl-1H-pyrazole-4-carboxamide

IUPAC Name

5-amino-1-propylpyrazole-4-carboxamide

Molecular Formula

C7H12N4O

Molecular Weight

168.2 g/mol

InChI

InChI=1S/C7H12N4O/c1-2-3-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)

InChI Key

UQMKXPWRAWGIDQ-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C=N1)C(=O)N)N

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N)N

5-Amino-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring with an amino group and a carboxamide functional group. Its chemical formula is C6H10N4OC_6H_{10}N_4O and it has a molecular weight of 170.17 g/mol. The compound's structure allows for various chemical modifications, making it a versatile candidate in medicinal chemistry and other fields.

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The carboxamide can be reduced to yield the corresponding amines.
  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with diverse functional groups through electrophilic or nucleophilic substitution reactions .

The biological activity of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide has been explored in various studies. It shows potential as an enzyme inhibitor and may interact with various biological targets, influencing cellular processes. Similar compounds have demonstrated effects on multiple biochemical pathways, suggesting that this compound could also exhibit diverse biological activities .

The synthesis of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide typically involves the following methods:

  • Condensation Reaction: One common approach is the reaction of β-ketonitriles with hydrazines, leading to the formation of 5-amino-pyrazoles through cyclization processes .
  • Mechanochemical Synthesis: Recent advancements have introduced environmentally friendly methods using catalysts such as silica-coated nanoparticles to facilitate synthesis at room temperature, yielding high purity compounds .
  • Cyclization: Another method involves cyclizing hydrazine derivatives with diketones or β-keto esters in the presence of bases like sodium ethoxide under reflux conditions .

5-Amino-1-propyl-1H-pyrazole-4-carboxamide has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, potentially leading to new pharmaceuticals.
  • Biochemical Assays: The compound can act as a ligand in biochemical assays, aiding in the development of enzyme inhibitors.
  • Material Science: Its unique properties make it suitable for applications in specialty chemicals and agrochemicals .

Studies on 5-Amino-1-propyl-1H-pyrazole-4-carboxamide indicate that it may interact with various receptors and enzymes, leading to changes in cellular functions. Research has shown that similar compounds influence different biochemical pathways, which could imply that this compound also has significant impacts on molecular and cellular levels .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Amino-1-propyl-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Amino-1-methyl-1H-pyrazole-4-carboxamide18213-75-70.74
3-Amino-1-methyl-1H-pyrazole-4-carboxamide89181-79-30.74
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one5334-35-00.69
7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile138904-35-50.67
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-20.72

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the unique characteristics of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide within this class of compounds .

XLogP3

0.1

Dates

Modify: 2023-08-19

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